6-Amino-1,3-benzodioxole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1,3-benzodioxole-5-carbonitrile is an organic compound with the molecular formula C8H6N2O2 It is a derivative of benzodioxole, featuring an amino group at the 6th position and a nitrile group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3-benzodioxole-5-carbonitrile typically involves the nitration of 1,3-benzodioxole followed by reduction and subsequent cyanation. One common method starts with the nitration of 1,3-benzodioxole to form 6-nitro-1,3-benzodioxole. This intermediate is then reduced to 6-amino-1,3-benzodioxole using a reducing agent such as iron powder in the presence of hydrochloric acid. Finally, the amino group is converted to a nitrile group through a Sandmeyer reaction using copper(I) cyanide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,3-benzodioxole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the amino group can yield nitro derivatives.
Reduction: Reduction of the nitrile group can produce primary amines.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
6-Amino-1,3-benzodioxole-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Amino-1,3-benzodioxole-5-carbonitrile depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carbonitrile: This compound has a bromine atom instead of an amino group and is used in similar applications.
6-Amino-1,3-benzodioxole-5-carbaldehyde: This compound has an aldehyde group instead of a nitrile group and is used in different synthetic applications
Uniqueness
6-Amino-1,3-benzodioxole-5-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the benzodioxole ring, which allows for a wide range of chemical modifications and applications. Its structure provides a versatile platform for the synthesis of various derivatives with potential biological and industrial applications .
Properties
IUPAC Name |
6-amino-1,3-benzodioxole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,4,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSLUSAPNOCFII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350774 |
Source
|
Record name | 6-amino-1,3-benzodioxole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187164-87-0 |
Source
|
Record name | 6-amino-1,3-benzodioxole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.